KIN1148

Description

Properties

IUPAC Name |

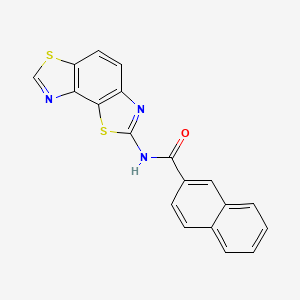

N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3OS2/c23-18(13-6-5-11-3-1-2-4-12(11)9-13)22-19-21-14-7-8-15-16(17(14)25-19)20-10-24-15/h1-10H,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAISOECYKYATLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of KIN1148: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1148 is a novel small-molecule agonist of Retinoic Acid-Inducible Gene I (RIG-I), a key intracellular pattern recognition receptor integral to the innate immune response to viral pathogens. This technical guide elucidates the mechanism of action of this compound, detailing its direct interaction with RIG-I and the subsequent activation of downstream signaling pathways. Through a comprehensive review of available data, this document provides an in-depth analysis of the biochemical and cellular effects of this compound, supported by experimental evidence. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

This compound has emerged as a promising immunomodulatory agent with potential applications as a vaccine adjuvant.[1][2] Its mechanism centers on the activation of the RIG-I-like receptor (RLR) pathway, a critical component of the innate immune system responsible for detecting viral RNA.[2][3] Unlike the canonical activation of RIG-I by viral RNA, this compound employs a non-canonical mechanism, making it a subject of significant interest in the field of immunology and drug development. This guide provides a detailed technical overview of this compound's mechanism of action.

Core Mechanism of Action: Direct RIG-I Agonism

This compound functions as a direct agonist of RIG-I.[1] Biochemical studies have confirmed that this compound physically binds to RIG-I, and this interaction is independent of both RNA and ATP.[1] The binding sites for this compound have been mapped to the repressor domain (RD) and the helicase domains of RIG-I.[1] This direct binding event induces the self-oligomerization of RIG-I, a critical conformational change that initiates downstream signaling.[1]

Signaling Pathway Activation

The binding of this compound to RIG-I triggers a signaling cascade that culminates in the activation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1] This signaling is mediated by the mitochondrial antiviral-signaling protein (MAVS), the essential downstream adaptor for RIG-I.[1][3] The this compound-induced RIG-I signalosome has been shown to include several key signaling cofactors such as DHX15, TBK1, TRIM25, and NEMO (IKKγ).[1][4]

The activation of IRF3 and NF-κB drives the expression of a specific profile of immunomodulatory cytokines and chemokines.[1] Notably, this transcriptional program is distinct from that induced by type I or type III interferons (IFNs), as this compound does not induce the expression of IFNA, IFNB, IFNW, or IFNG.[1]

Quantitative Data

While specific IC50, EC50, or Kd values for this compound's interaction with RIG-I and subsequent signaling activation are not currently available in the public domain, dose-dependent effects have been reported. The following tables summarize the quantitative data that has been published.

Table 1: In Vitro Experimental Concentrations

| Experiment | Cell Line | This compound Concentration | Observed Effect | Reference |

| Western Blot Analysis | HEK293 | 10 µM, 20 µM | Phosphorylation of IRF3 and NF-κB p65 | [1] |

| Gene Expression Analysis | THP-1 | Up to 20 µM | Induction of IRF3 and NF-κB target genes | [1] |

| Dendritic Cell Maturation | human moDC | Not specified | Increased expression of CD83 and CD86 | [1] |

Table 2: In Vivo Experimental Dosage

| Animal Model | Formulation | Administration Route | This compound Dosage | Application | Reference |

| Mouse | Liposomal | Intramuscular | 50 µg per dose | Influenza Vaccine Adjuvant | [1] |

Table 3: Gene Expression Modulation in THP-1 Cells

| Gene Category | Regulation | Key Genes Induced | Reference |

| Antigen Presentation | Upregulated | Genes associated with antigen processing and presentation | [1] |

| Cytokines/Chemokines | Upregulated | CCL2, CCL3, CCL4, CCL7, CXCL10, IL-1β, IL-8 | [4] |

| Type I/III Interferons | No Change | IFNA, IFNB, IFNW, IFNG | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound.

Western Blot Analysis for IRF3 and NF-κB Phosphorylation

Objective: To detect the phosphorylation of IRF3 and NF-κB p65 in response to this compound treatment.

Cell Line: Human Embryonic Kidney (HEK293) cells.

Protocol:

-

Cell Culture and Treatment: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Seed cells to achieve 70-80% confluency on the day of treatment. Treat cells with this compound at concentrations of 10 µM and 20 µM for specified time points (e.g., up to 12 hours). Include a vehicle control (e.g., 0.5% DMSO).

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated IRF3, total IRF3, phosphorylated NF-κB p65, and total NF-κB p65 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).

-

Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Biotin-KIN1148 Pulldown Assay

Objective: To demonstrate the direct binding of this compound to RIG-I.

Materials:

-

Biotinylated this compound

-

Streptavidin-conjugated beads

-

HEK293 cell lysate

-

RIPA buffer with inhibitors

Protocol:

-

Lysate Preparation: Prepare whole-cell lysates from HEK293 cells using RIPA buffer as described in the Western Blot protocol.

-

Bead Preparation: Wash streptavidin-conjugated beads with RIPA buffer to equilibrate.

-

Binding Reaction: Incubate the cell lysate with biotinylated this compound for a designated period (e.g., 2-4 hours) at 4°C with gentle rotation to allow for binding.

-

Pulldown: Add the washed streptavidin beads to the lysate-KIN1148 mixture and incubate for an additional 1-2 hours at 4°C to capture the biotin-KIN1148-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with RIPA buffer to remove non-specific binding proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an anti-RIG-I antibody.

Conclusion

This compound represents a significant advancement in the development of small-molecule immune agonists. Its well-defined mechanism of action, centered on the direct and non-canonical activation of RIG-I, provides a solid foundation for its therapeutic development, particularly as a vaccine adjuvant. The subsequent activation of IRF3 and NF-κB, leading to a tailored cytokine and chemokine response, underscores its potential to enhance and shape adaptive immune responses. Further research to elucidate the precise binding kinetics and to obtain more extensive quantitative data will be invaluable in optimizing its clinical application. This technical guide provides a comprehensive resource for researchers and drug development professionals engaged in the study and application of this compound and other novel immunomodulatory agents.

References

- 1. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. RIG-I-Like Receptors as Novel Targets for Pan-Antivirals and Vaccine Adjuvants Against Emerging and Re-Emerging Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

KIN1148: A Small Molecule RIG-I Agonist for Potent Immune Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KIN1148 is a novel small-molecule agonist of Retinoic acid-Inducible Gene I (RIG-I), a key intracellular pattern recognition receptor responsible for detecting viral RNA and initiating a potent antiviral innate immune response. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. This compound directly binds to RIG-I, inducing a non-canonical activation pathway that is independent of ATP hydrolysis. This activation leads to the downstream signaling cascade involving Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), culminating in the expression of a broad range of antiviral and pro-inflammatory genes. The potent immunostimulatory properties of this compound make it a promising candidate as a vaccine adjuvant and for other immunotherapeutic applications.

Introduction

The innate immune system provides the first line of defense against invading pathogens. RIG-I is a central player in this initial response, recognizing viral RNA signatures and triggering a signaling cascade that results in the production of type I interferons and other inflammatory cytokines.[1] The activation of the RIG-I pathway is a critical step in orchestrating both innate and adaptive immunity.

This compound is a medicinal chemistry-optimized analog of the parent compound KIN1000, identified through a high-throughput screen for small-molecule activators of IRF3.[2][3] this compound has demonstrated enhanced potency in activating IRF3-dependent gene expression and has been shown to function as a powerful vaccine adjuvant, significantly boosting both humoral and cellular immune responses to influenza vaccines in preclinical models.[3] This guide details the current understanding of this compound's function and provides the necessary technical information for its evaluation in research and development settings.

Mechanism of Action

This compound directly engages RIG-I to initiate downstream signaling.[2] Unlike the canonical activation of RIG-I by viral RNA, which involves ATP-dependent conformational changes, this compound induces RIG-I self-oligomerization and signaling in an RNA- and ATP-independent manner.[2] This suggests a novel, non-canonical mode of RIG-I activation.

Upon binding to the helicase and repressor domains of RIG-I, this compound promotes the recruitment of downstream signaling partners, including TRIM25, 14-3-3ε, DHX15, TBK1, and NEMO, to the mitochondrial antiviral-signaling protein (MAVS) adaptor.[4] This leads to the phosphorylation and activation of the transcription factors IRF3 and NF-κB, which then translocate to the nucleus to drive the expression of a wide array of innate immune genes, including cytokines and chemokines.[2][4]

Quantitative Data

The following tables summarize the quantitative data from key in vitro experiments demonstrating the activity of this compound.

Table 1: Dose-Dependent IRF3 Nuclear Translocation Induced by this compound

| This compound Concentration (µM) | % of Cells with Nuclear IRF3 (PH5CH8 cells) |

| 0 | < 5% |

| 1 | ~10% |

| 5 | ~40% |

| 10 | ~70% |

| 20 | ~85% |

Data adapted from Probst P, et al. Vaccine. 2017.[3]

Table 2: Induction of IRF3-Dependent Gene Expression by this compound

| Gene | This compound Concentration (µM) | Fold Induction (vs. DMSO) in PH5CH8 cells |

| ISG54 | 10 | ~15-fold |

| 20 | ~25-fold | |

| OASL | 10 | ~8-fold |

| 20 | ~12-fold |

Data adapted from Probst P, et al. Vaccine. 2017.[3]

Table 3: Induction of Innate Immune Genes in Mouse Embryonic Fibroblasts (MEFs)

| Gene | Cell Type | This compound Treatment (18h) | Fold Induction (vs. DMSO) |

| Ifit1 | Wild-Type | 20 µM | ~12-fold |

| RIG-I -/- | 20 µM | ~2-fold | |

| Il6 | Wild-Type | 20 µM | ~8-fold |

| RIG-I -/- | 20 µM | ~1.5-fold |

Data adapted from Hemann EA, et al. J Immunol. 2023.[2]

Table 4: Induction of IP-10 in PMA-Differentiated THP-1 Cells

| Treatment | IP-10 Concentration (pg/mL) |

| DMSO | < 100 |

| This compound (10 µM) | ~800 |

| This compound (20 µM) | ~1200 |

Data adapted from Probst P, et al. Vaccine. 2017.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of IRF3 and NF-κB Phosphorylation

-

Cell Culture and Treatment: Plate HEK293 cells and grow to 80-90% confluency. Treat cells with this compound (10 or 20 µM), Sendai Virus (SeV) at 40 hemagglutinin units (HAU)/mL, or DMSO (vehicle control) for the indicated time points (up to 12 hours).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated IRF3 (Ser396), phosphorylated NF-κB p65 (Ser536), total IRF3, total p65, and a loading control (e.g., β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Cell Treatment and RNA Extraction: Treat cells (e.g., MEFs or A549 cells) with this compound or DMSO for the desired time. Extract total RNA using a suitable RNA isolation kit.[2]

-

cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit with both random and oligo(dT) priming.[2]

-

qRT-PCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers for the target genes (e.g., Ifit1, Il6) and a housekeeping gene (e.g., GAPDH or HuPO).[2]

-

Data Analysis: Normalize the cycle threshold (Ct) values of the target genes to the housekeeping gene. Calculate the fold induction of specific genes relative to the DMSO-treated control using the ΔΔCt method.[2]

Biotin-KIN1148 Pull-Down Assay

-

Preparation of Biotinylated Compound: Synthesize a biotin-tagged version of this compound.

-

Cell Lysate Preparation: Prepare whole-cell lysates from the cells of interest.

-

Pull-Down: Incubate the cell lysates with biotin-KIN1148 or a biotin-fluorescein control, followed by incubation with streptavidin-coated beads to capture the biotinylated compound and any interacting proteins.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against RIG-I and other potential binding partners.[2]

In Vivo Mouse Vaccination and Challenge Studies

-

Animal Model: Use an appropriate mouse strain (e.g., C57BL/6J).

-

Vaccine Formulation: Formulate this compound in a liposome-based delivery system. Mix the this compound liposome formulation with the desired vaccine (e.g., split influenza A virus vaccine) at a suboptimal dose.[2]

-

Immunization: Immunize mice intramuscularly with the vaccine formulation. Include control groups receiving the vaccine alone, this compound liposomes alone, or PBS. A prime-boost immunization strategy can be employed with a boost given at a specified interval (e.g., 14 days).[2][3]

-

Challenge: At a set time post-immunization (e.g., 30 days), challenge the mice intranasally with a lethal dose of the target virus.[2]

-

Monitoring and Analysis: Monitor the mice daily for weight loss and clinical signs of illness. Euthanize mice that reach a predetermined humane endpoint.[2] At specific time points post-infection, tissues can be harvested to determine viral titers (e.g., by plaque assay) and to analyze immune responses (e.g., antibody titers by ELISA, T cell responses by flow cytometry).[2]

Liposome Formulation of this compound

-

Lipid Composition: Prepare a lipid mixture containing phosphatidylcholine, pegylated phosphatidylethanolamine, and cholesterol in a suitable solvent.[5]

-

Drug Incorporation: Dissolve this compound in the lipid mixture.

-

Liposome Formation: Use a method such as sonication for a specified duration (e.g., 6 hours) to form liposomes.[5]

-

Characterization and Storage: Characterize the liposomes for size and drug encapsulation efficiency. Store the formulation at 4°C. The formulation has been reported to be stable for at least 4 months.[6]

Conclusion

This compound is a potent and specific small-molecule agonist of RIG-I that activates the innate immune system through a novel, non-canonical mechanism. The comprehensive data presented in this guide highlight its ability to induce a robust IRF3- and NF-κB-dependent gene expression program, leading to the production of key antiviral and inflammatory mediators. The successful use of this compound as a vaccine adjuvant in preclinical models underscores its potential for clinical development. The detailed protocols provided herein should facilitate further research into the therapeutic applications of this compound in infectious diseases, oncology, and other areas where potent immune activation is desired.

References

- 1. RIG-I-Like Receptors as Novel Targets for Pan-Antivirals and Vaccine Adjuvants Against Emerging and Re-Emerging Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. axonmedchem.com [axonmedchem.com]

KIN1148 and the IRF3 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KIN1148 is a novel small-molecule agonist of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune system. Operating through a unique mechanism, this compound directly engages the cytosolic pattern-recognition receptor RIG-I (Retinoic acid-Inducible Gene I) to initiate a signaling cascade that culminates in the activation of IRF3 and NF-κB. This activation is characterized by the phosphorylation and subsequent nuclear translocation of these transcription factors, leading to the induction of a specific set of immunomodulatory cytokines and chemokines. Notably, this activation by this compound occurs in a non-canonical, RNA- and ATP-independent manner. The potent immunostimulatory properties of this compound have positioned it as a promising vaccine adjuvant, particularly for enhancing both humoral and cellular immunity against viral pathogens like influenza. This technical guide provides a comprehensive overview of this compound, its mechanism of action on the IRF3 signaling pathway, quantitative data on its activity, detailed experimental protocols for its study, and visual representations of the involved molecular pathways and experimental workflows.

Data Presentation

While specific EC50 or IC50 values for this compound's activity on IRF3 activation or RIG-I binding are not consistently reported across publicly available literature, its dose-dependent activity has been demonstrated. The following table summarizes the effective concentrations of this compound used in various in vitro and in vivo experimental settings.

| Parameter | System | Concentration/Dose | Observed Effect | Reference |

| IRF3 & NFκB Phosphorylation | HEK293 cells | 10 µM and 20 µM | Time-dependent increase in phosphorylation of IRF3 and NFκB p65.[1] | [1] |

| IRF3 Nuclear Translocation | PH5CH8 cells | Dose-dependent | Induces nuclear translocation of IRF3.[2][3][4][5][6] | [2][3][4][5][6] |

| IRF3-dependent Gene Expression | PH5CH8 cells | Dose-dependent | Greater induction of ISG54 and OASL expression compared to its parent compound, KIN1000.[2] | [2] |

| Chemokine Production | PMA-differentiated THP-1 cells | 10 µM | Significant induction of the IRF3-dependent chemokine IP-10 (CXCL10). | |

| In vivo Adjuvant Effect | Mice (intramuscular) | 50 µg per dose (formulated in liposomes) | Enhanced protection against lethal influenza virus challenge when co-administered with a vaccine.[2] | [2] |

Signaling Pathway and Mechanism of Action

This compound initiates the activation of the IRF3 signaling pathway through direct interaction with RIG-I. This interaction is distinct from the canonical activation of RIG-I by viral RNA. The binding of this compound to RIG-I is believed to induce a conformational change that promotes its self-oligomerization. This activated RIG-I complex then interacts with the mitochondrial antiviral-signaling protein (MAVS). MAVS acts as a scaffold, recruiting downstream signaling components, including the E3 ubiquitin ligase TRIM25 and the protein kinase TBK1 (TANK-binding kinase 1). TBK1, in turn, phosphorylates IRF3 at specific serine residues in its C-terminal domain. This phosphorylation event triggers the dimerization of IRF3, unmasking its nuclear localization signal. The IRF3 dimer then translocates into the nucleus, where it binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, leading to their transcription. Simultaneously, this pathway also leads to the activation of the transcription factor NF-κB.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot for IRF3 and NF-κB Phosphorylation

This protocol details the detection of phosphorylated IRF3 (at Ser396) and NF-κB p65 (at Ser536) in cell lysates following this compound treatment.

Materials:

-

HEK293 cells

-

This compound (dissolved in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer (Sigma) supplemented with protease and phosphatase inhibitors (Roche)

-

BCA Protein Assay Kit (ThermoFisher Scientific)

-

Laemmli sample buffer with β-mercaptoethanol

-

4-20% Criterion™ TGX™ Precast Gels (Bio-Rad)

-

PVDF membranes (Bio-Rad)

-

Trans-Blot® Turbo™ Transfer System (Bio-Rad)

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-IRF3 (Ser396) (Cell Signaling Technology, #4947)

-

Rabbit anti-IRF3 (Cell Signaling Technology, #4302)

-

Rabbit anti-phospho-NF-κB p65 (Ser536) (Cell Signaling Technology, #3033)

-

Rabbit anti-NF-κB p65 (Cell Signaling Technology, #8242)

-

Mouse anti-β-actin (Abcam)

-

-

Secondary antibodies:

-

HRP-conjugated goat anti-rabbit IgG (Jackson ImmunoResearch)

-

HRP-conjugated goat anti-mouse IgG (Jackson ImmunoResearch)

-

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with this compound (e.g., 10 µM or 20 µM) or DMSO (vehicle control) for various time points (e.g., 0, 2, 4, 8, 12 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (whole-cell lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% SDS-PAGE gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane using the Trans-Blot® Turbo™ Transfer System according to the manufacturer's protocol.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IRF3, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle shaking.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

To detect total IRF3/NF-κB or β-actin on the same membrane, strip the membrane using a mild stripping buffer and re-probe with the respective primary antibody.

-

Immunofluorescence for IRF3 Nuclear Translocation

This protocol describes the visualization of IRF3 translocation from the cytoplasm to the nucleus upon this compound stimulation.

Materials:

-

PH5CH8 cells or other suitable cell line

-

Glass coverslips

-

This compound (dissolved in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer: 5% goat serum in PBS

-

Primary antibody: Rabbit anti-IRF3 (Cell Signaling Technology, #4302)

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (ThermoFisher Scientific)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed PH5CH8 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding by incubating with 5% goat serum in PBS for 1 hour at room temperature.

-

Incubate with the primary anti-IRF3 antibody (diluted 1:200 in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted 1:500 in blocking buffer) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope. IRF3 will appear green, and the nucleus will appear blue. In untreated cells, IRF3 staining will be predominantly cytoplasmic, while in this compound-treated cells, a significant portion of the IRF3 signal will co-localize with the DAPI signal in the nucleus.

-

Quantitative PCR (qPCR) for IRF3 Target Gene Expression

This protocol outlines the measurement of mRNA levels of IRF3 target genes, such as ISG54 (IFIT1) and OASL, in response to this compound.

Materials:

-

Cells treated with this compound as described in the Western Blot protocol.

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)

-

SYBR Green PCR Master Mix

-

qPCR instrument

-

Primers for target genes (e.g., ISG54, OASL) and a housekeeping gene (e.g., GAPDH).

Procedure:

-

RNA Extraction:

-

Extract total RNA from this compound-treated and control cells using an RNA extraction kit according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using the High-Capacity cDNA Reverse Transcription Kit following the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers for the gene of interest, and cDNA template.

-

Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for studying this compound's effects and the logical relationship of its mechanism.

References

- 1. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

A Technical Whitepaper on the Discovery and Development of KIN1148: A Small-Molecule RIG-I Agonist and Vaccine Adjuvant

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of KIN1148, a novel small-molecule immune adjuvant. It details its discovery, mechanism of action, and preclinical development, with a focus on quantitative data and experimental methodologies.

Introduction and Discovery

This compound is a potent, small-molecule agonist of Interferon Regulatory Factor 3 (IRF3) that functions as a novel vaccine adjuvant.[1][2] It was developed as a medicinal chemistry-optimized analog of a parent compound, KIN1000. The discovery process for the parent compound involved a high-throughput screen of approximately 47,000 compounds to identify agonists of the RIG-I-like receptor (RLR) pathway that specifically lead to IRF3 activation.[3] This initial screen was strategically conducted in Huh7 human hepatoma cells, a cell line known to have functional RLR signaling while being defective in TLR and cytosolic DNA-sensing pathways, thereby isolating for RLR-specific activity.

Following the identification of a series of benzothiazole compounds, this compound was designed through structure-activity relationship (SAR) studies to enhance solubility and improve pharmacokinetic properties over the initial hits.[4] Subsequent research has established that this compound directly targets the Retinoic acid-inducible gene I (RIG-I) protein to exert its immuno-stimulatory effects, positioning it as a promising adjuvant for vaccines against various RNA viruses, including influenza.[4][5][6][7]

Mechanism of Action: Non-Canonical RIG-I Activation

This compound activates the innate immune system through a direct and non-canonical interaction with RIG-I, a key cytosolic pattern-recognition receptor for viral RNA.[4][3][7]

-

Direct Binding: Biochemical studies have confirmed that this compound directly binds to the RIG-I protein.[4][6][8]

-

ATP- and RNA-Independent Activation: Unlike canonical RIG-I activation by viral RNA, this compound's binding and subsequent activation of RIG-I are independent of both RNA and ATP.[4] Intriguingly, this compound does not induce ATPase activity or compete with ATP for binding.[4][6][8][9]

-

Downstream Signaling: This unique binding mode drives RIG-I self-oligomerization, which initiates downstream signaling.[4] This leads to the activation and phosphorylation of key transcription factors, including IRF3 and NFκB.[4][5][8] The activation is characterized by the dose-dependent nuclear translocation of IRF3.[1][2][3]

-

Gene Expression: Activated IRF3 and NFκB induce a specific transcriptional program, resulting in the expression of immunomodulatory cytokines and chemokines.[6][8] The gene expression profile induced by this compound shows significant overlap with that triggered by Sendai virus infection, a known RIG-I activator, yet is distinct from the gene programs induced by type I interferon (IFN) treatment alone.[4][6][8][9]

The signaling cascade initiated by this compound is depicted in the diagram below.

Quantitative Data Summary

The following tables summarize key quantitative data related to the experimental use of this compound.

Table 1: In Vitro Experimental Concentrations

| Experiment Type | Cell Line | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Western Blot | HEK293 | 10 or 20 µM | Phosphorylation of IRF3 and NFκB | [4] |

| DC Maturation Assay | Human moDC | Not specified | Increased CD83 and CD86 expression | [4] |

| IP-10 Secretion | THP-1 (PMA-differentiated) | 10 µM | Secretion of IP-10 (CXCL10) |[10] |

Table 2: In Vivo Formulation and Dosage (Mouse Model)

| Parameter | Value | Details | Reference |

|---|---|---|---|

| Formulation | Liposomal | This compound with phospholipids | [2][4] |

| This compound Concentration | 5 mg/mL | In final liposome mixture | [2] |

| Phospholipid Concentration | 40 mg/mL | In final liposome mixture | [2] |

| Dosage | |||

| This compound per Dose | 50 µg | Per animal | [2] |

| Phospholipid per Dose | 400 µg | Per animal | [2] |

| Route of Administration | Intramuscular (i.m.) | In combination with vaccine |[2][4] |

Key Experimental Protocols

Detailed methodologies for pivotal experiments in the evaluation of this compound are provided below.

Western Blot for IRF3 and NFκB Phosphorylation

-

Cell Culture and Treatment: Human Embryonic Kidney (HEK293) cells were treated with this compound at concentrations of 10 µM or 20 µM for time points up to 12 hours. A 0.5% DMSO solution served as the vehicle control, and infection with Sendai virus (SeV) at 40 HAU/mL was used as a positive control.[4]

-

Lysis and Quantification: Cells were lysed, and total protein concentration in the lysates was quantified using a BCA protein assay.[4]

-

Electrophoresis and Transfer: Equal amounts of protein were loaded and separated on a denaturing Tris-HCl polyacrylamide gel and subsequently transferred onto a nitrocellulose membrane.[4]

-

Immunoblotting: Membranes were probed with primary antibodies specific for the phosphorylated and total forms of IRF3 and NFκB. Secondary antibodies conjugated to either horseradish peroxidase (HRP) or near-infrared fluorescent dyes were used for detection.[4]

-

Visualization: HRP-based detection was visualized via chemiluminescence on X-ray film. Densitometry analysis was performed using ImageJ software.[4]

Human Dendritic Cell (DC) Maturation Assay

-

Cell Isolation and Differentiation: Monocytes were isolated from peripheral blood mononuclear cells (PBMCs) of healthy human donors. These monocytes were then differentiated into monocyte-derived dendritic cells (moDCs).[4]

-

Treatment: The moDCs were treated with this compound, DMSO (vehicle control), or lipopolysaccharide (LPS, positive control) for 18 hours.[4]

-

Flow Cytometry: Following treatment, cells were stained with fluorescently-labeled antibodies against the DC co-stimulatory and maturation markers CD80, CD83, and CD86.[4]

-

Analysis: The cell surface expression of these markers was analyzed using flow cytometry. Data were expressed as the fold change in mean fluorescence intensity (MFI) relative to the DMSO control.[4]

In Vivo Adjuvant Efficacy in Mouse Influenza Challenge Model

-

Animals and Vaccine: C57BL/6J mice were used for the study. A split-virus vaccine (IAV-SV) was prepared from inactivated reassortant A/PR/8/34 influenza viruses containing the hemagglutinin (HA) and neuraminidase (NA) from either A/Vietnam/1203/2004 (H5N1) or A/Cal/04/09 (pandemic H1N1).[4]

-

Immunization Protocol: Mice were immunized intramuscularly with a suboptimal dose of the vaccine combined with either this compound in a liposomal formulation, the liposome vehicle alone, or PBS. For prime-boost studies, a booster shot was administered on day 14 or 21.[4][10]

-

Viral Challenge: Thirty days after the primary immunization, mice were challenged via intranasal instillation with a lethal dose (5x LD50) of the homologous mouse-adapted influenza virus.[4]

-

Monitoring and Endpoints:

-

Morbidity/Mortality: Mice were monitored daily for changes in body weight and clinical signs of illness. Animals that lost ≥30% of their body weight or became moribund were euthanized.[4]

-

Viral Load: On day 3 or 5 post-challenge, lungs were harvested from a separate cohort of mice to determine pulmonary virus titers via plaque assay.[4][10]

-

Immune Response: In separate cohorts, serum was collected to analyze antibody responses (ELISA, hemagglutination inhibition). Draining lymph nodes and lungs were harvested to assess germinal center B cell and IAV-specific T cell responses by flow cytometry.[4][10]

-

Preclinical Efficacy and Potential

As an adjuvant, this compound significantly enhances the protective immunity conferred by influenza vaccines.

-

Enhanced Protection: In mouse models, both single and prime-boost immunizations with a vaccine plus this compound provided significantly increased protection against lethal H5N1 and H1N1 influenza challenge compared to the vaccine alone.[2][4][3][8][9] This protection was correlated with reduced pulmonary viral loads.[2][3]

-

Augmented Adaptive Immunity: this compound adjuvanticity drives a robust and multifaceted adaptive immune response. It enhances both neutralizing antibody production and the generation of IAV-specific T cell responses.[4][6][8] The response is characterized by an increase in germinal center B cells and a Th2 and IL-10 response from T cells, which may help ameliorate influenza-associated immunopathology.[2][4][3]

-

Human Cell Activity: Importantly, this compound demonstrates activity in primary human cells, promoting the maturation of dendritic cells and augmenting the activation of human CD8+ T cells ex vivo, suggesting its potential efficacy as an adjuvant in humans.[4][6][8][9]

As of the latest available information, there are no public records of this compound entering formal clinical trials.

Conclusion

This compound represents a significant advancement in adjuvant discovery. It is a small-molecule compound with a well-defined mechanism of action centered on the direct, non-canonical activation of the RIG-I signaling pathway. Preclinical data robustly demonstrates its ability to enhance both humoral and cellular immunity when co-administered with influenza vaccines, leading to superior protection in animal models. Its activity in human primary immune cells further underscores its potential for clinical translation as a next-generation vaccine adjuvant.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Influenza Virus | TargetMol [targetmol.com]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. A Small Molecule RIG-I Agonist Serves as an Adjuvant to Induce Broad Multifaceted Influenza Virus Vaccine Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 10. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]

KIN1148: A Technical Guide to Innate Immunity Stimulation via RIG-I Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1148 is a novel small-molecule agonist of Retinoic Acid-Inducible Gene I (RIG-I), a key pattern recognition receptor in the innate immune system. By directly binding to and activating RIG-I, this compound triggers a signaling cascade that culminates in the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). This activation leads to the production of a range of immunomodulatory cytokines and chemokines, promoting the maturation of dendritic cells and enhancing adaptive immune responses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its immunostimulatory effects, and detailed protocols for key experimental assays.

Introduction

The innate immune system provides the first line of defense against invading pathogens. RIG-I is a cytosolic sensor that recognizes viral RNA, initiating a signaling pathway that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2] The activation of this pathway is crucial for mounting an effective antiviral response and for priming the adaptive immune system.

This compound is a synthetic small molecule designed to mimic the action of viral RNA, thereby directly engaging and activating the RIG-I pathway.[3] Its ability to stimulate innate immunity makes it a promising candidate as a vaccine adjuvant and as a standalone immunomodulatory agent.[1] This document serves as a comprehensive resource for researchers and drug development professionals interested in the technical details of this compound's function and application.

Mechanism of Action: RIG-I Signaling Pathway

This compound functions as a direct agonist of RIG-I.[3] Unlike natural ligands, this compound's activation of RIG-I is independent of RNA and ATP.[3] Upon binding, this compound induces a conformational change in RIG-I, leading to its self-oligomerization and the recruitment of downstream signaling molecules.[3] This initiates a signaling cascade that results in the phosphorylation and activation of the transcription factors IRF3 and NF-κB.[3] Activated IRF3 and NF-κB then translocate to the nucleus to induce the expression of a variety of innate immune genes, including those encoding cytokines and chemokines.[1][3]

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on key indicators of innate immune stimulation. Data has been compiled and estimated from published research.[1][3]

Table 1: Dose-Dependent Activation of IRF3 and NF-κB by this compound

| Concentration of this compound | Phosphorylated IRF3 (Fold Change vs. DMSO) | Phosphorylated NF-κB p65 (Fold Change vs. DMSO) |

| 10 µM | ~ 3.5 | ~ 2.8 |

| 20 µM | ~ 5.2 | ~ 4.1 |

Data estimated from Western blot analysis in HEK293 cells at 8 hours post-treatment.[3]

Table 2: Induction of Innate Immune Gene Expression by this compound

| Gene | Cell Type | This compound Concentration | Fold Induction (vs. DMSO) |

| Ifit1 (ISG) | Mouse Embryonic Fibroblasts | 10 µM | ~ 8 |

| Il6 (Cytokine) | Mouse Embryonic Fibroblasts | 10 µM | ~ 6 |

Data from quantitative RT-PCR analysis.[3]

Table 3: this compound-Induced Maturation of Human Monocyte-Derived Dendritic Cells (moDCs)

| Maturation Marker | This compound Concentration | Fold Change in Mean Fluorescence Intensity (MFI) vs. DMSO |

| CD80 | 10 µM | ~ 2.5 |

| CD83 | 10 µM | ~ 3.0 |

| CD86 | 10 µM | ~ 4.5 |

Data estimated from flow cytometry analysis after 18 hours of treatment.[3]

Table 4: Cytokine Production Induced by this compound-Adjuvanted Vaccine

| Cytokine | Condition | Concentration (pg/mL) |

| IL-4 | Vaccine + this compound | ~ 150 |

| IL-10 | Vaccine + this compound | ~ 250 |

Data estimated from ELISA of supernatant from restimulated splenocytes of immunized mice.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies investigating this compound.[1][3]

IRF3 and NF-κB Phosphorylation Assay (Western Blot)

Objective: To determine the activation of IRF3 and NF-κB signaling pathways by detecting the phosphorylation of key proteins.

Materials:

-

HEK293 cells

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Complete Dulbecco's Modified Eagle Medium (cDMEM)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-phospho-NF-κB p65 (Ser536), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

PVDF membrane

Procedure:

-

Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with desired concentrations of this compound or DMSO for the specified time points (e.g., 0, 2, 4, 8, 12 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect protein bands using an ECL substrate and an imaging system.

Dendritic Cell Maturation Assay (Flow Cytometry)

Objective: To quantify the expression of maturation markers on the surface of dendritic cells following this compound treatment.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD14 MicroBeads

-

Recombinant human GM-CSF and IL-4

-

This compound

-

Lipopolysaccharide (LPS, positive control)

-

Fluorochrome-conjugated antibodies: anti-CD80, anti-CD83, anti-CD86

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

-

Culture monocytes in RPMI-1640 supplemented with GM-CSF and IL-4 for 6-7 days to generate immature moDCs.

-

Plate immature moDCs and treat with this compound, LPS, or DMSO for 18 hours.

-

Harvest cells and wash with FACS buffer.

-

Stain cells with the antibody cocktail for 30 minutes on ice in the dark.

-

Wash cells to remove unbound antibodies.

-

Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) for each marker.

Conclusion

This compound represents a significant advancement in the field of innate immune stimulation. Its well-defined mechanism of action, centered on the direct agonism of RIG-I, provides a targeted approach to enhancing both innate and adaptive immunity. The quantitative data presented in this guide underscore its potential as a potent vaccine adjuvant and immunomodulatory agent. The detailed experimental protocols offer a foundation for researchers to further investigate the properties and applications of this compound and other RIG-I agonists. As research in this area continues, this compound is poised to play a crucial role in the development of next-generation vaccines and immunotherapies.

References

- 1. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Small Molecule RIG-I Agonist Serves as an Adjuvant to Induce Broad Multifaceted Influenza Virus Vaccine Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

KIN1148: A Technical Guide to a Novel RIG-I Agonist and Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1148 is a novel small-molecule agonist of Interferon Regulatory Factor 3 (IRF3) that functions as a potent vaccine adjuvant.[1][2] A derivative of the benzothiazole compound KIN1000, this compound was developed through structure-activity relationship (SAR) studies to possess improved solubility and pharmacokinetic properties.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action, experimental protocols, and available data presented for easy reference.

Chemical Structure and Physicochemical Properties

This compound, with the formal name N-benzo[1,2-d:3,4-d′]bisthiazol-2-yl-2-naphthalenecarboxamide, is a small molecule with a molecular weight of 361.44 g/mol and a chemical formula of C₁₉H₁₁N₃OS₂. Its structure is characterized by a central benzobisthiazole core linked to a naphthalene carboxamide moiety. This lipophilic compound has a calculated LogP (cLogP) of 4.76, indicating limited solubility in aqueous solutions.[4] For experimental use, this compound is typically dissolved in dimethyl sulfoxide (DMSO).

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₁N₃OS₂ | |

| Molecular Weight | 361.44 g/mol | [3] |

| CAS Number | 1428729-56-9 | [3] |

| Formal Name | N-benzo[1,2-d:3,4-d′]bisthiazol-2-yl-2-naphthalenecarboxamide | [3] |

| cLogP | 4.76 | [4] |

| Solubility | DMSO: ≥ 100 mg/mL (276.67 mM) | |

| Appearance | Light yellow to yellow solid | [2] |

Mechanism of Action: A RIG-I-Mediated Immune Response

This compound exerts its adjuvant effect by directly engaging the retinoic acid-inducible gene I (RIG-I), a key pathogen recognition receptor in the innate immune system.[3][5] This interaction triggers a signaling cascade that leads to the activation of two critical transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).[1][3]

The activation of RIG-I by this compound is notable for its non-canonical nature. Unlike viral RNA, this compound binding does not induce ATPase activity or compete with ATP.[5][6] Instead, it promotes RIG-I self-oligomerization, a crucial step in the activation of downstream signaling.[3] This leads to the recruitment of signaling partners such as TRIM25, 14-3-3ε, DHX15, TBK1, and NEMO, which assemble on the MAVS adaptor protein.[3]

The subsequent activation of IRF3 and NF-κB drives the expression of a distinct transcriptional program. This program is characterized by the upregulation of innate immune genes, chemokines, and cytokines, including CCL2, CCL3, CCL4, CCL7, CXCL10, IL-1β, and IL-8.[3] This robust innate immune response ultimately enhances the adaptive immune response to co-administered vaccine antigens, leading to increased antibody production and T-cell activation.[3][5]

Caption: this compound signaling pathway initiating innate immunity.

Biological Activity and In Vivo Efficacy

This compound has demonstrated significant biological activity both in vitro and in vivo. It induces dose-dependent nuclear translocation of IRF3 in PH5CH8 cells and activates IRF3-responsive promoters.[2] Furthermore, it leads to a greater induction of endogenous IRF3-dependent genes like ISG54 and OASL compared to its parent compound.[2]

In animal models, this compound has shown considerable promise as a vaccine adjuvant. When formulated in liposomes and administered intramuscularly to mice with a suboptimal dose of an influenza vaccine, it provided protection against a lethal viral challenge.[1] This protection was associated with an enhanced influenza virus-specific IL-10 and Th2 response by T cells.[1] Prime-boost immunization with the this compound-adjuvanted vaccine induced antibodies capable of inhibiting influenza virus hemagglutinin and neutralizing viral infectivity.[1]

| Parameter | Result | Experimental Model | Source |

| IRF3 Nuclear Translocation | Dose-dependent increase | PH5CH8 cells | [2] |

| IRF3-dependent Gene Expression | Increased ISG54 and OASL | PH5CH8 cells | [2] |

| In Vivo Protection | Protection from lethal influenza challenge | C57BL/6 mice | [1] |

| Antibody Response | Increased neutralizing antibodies | C57BL/6 mice | [1] |

| T-cell Response | Induced influenza-specific IL-10 and Th2 response | C57BL/6 mice | [1] |

Experimental Protocols

Liposomal Formulation of this compound

For in vivo studies, this compound is formulated into liposomes to improve its delivery and adjuvant activity.[4]

Materials:

-

This compound

-

Phospholipids (e.g., DOPC, cholesterol)

-

Organic solvent (e.g., chloroform or ethanol)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Dissolve this compound and phospholipids in the organic solvent.

-

Create a thin lipid film by evaporating the solvent using a rotary evaporator or a stream of nitrogen gas.[7]

-

Hydrate the lipid film with PBS.[7]

-

The resulting mixture can be further processed by sonication or extrusion to create unilamellar vesicles of a desired size.

-

For a final formulation used in mouse studies, liposomes containing this compound (5 mg/mL) and phospholipids (40 mg/mL) are prepared.[2]

Caption: Workflow for preparing liposomal this compound.

In Vitro IRF3 and NF-κB Activation Assay

This protocol describes how to assess the activation of IRF3 and NF-κB in cell culture following treatment with this compound.

Materials:

-

HEK293 cells

-

Complete Dulbecco's Modified Eagle Medium (cDMEM) with 10% FBS

-

This compound stock solution (10 mM in DMSO)

-

DMSO (vehicle control)

-

Sendai virus (SeV) (positive control for RIG-I activation)

-

Lysis buffer

-

Antibodies for Western blot (p-IRF3, total IRF3, p-NF-κB, total NF-κB, and a loading control like GAPDH)

Protocol:

-

Plate HEK293 cells and grow to 80-90% confluency.

-

Treat cells with this compound at desired concentrations (e.g., 10 or 20 µM) for various time points (e.g., up to 12 hours).[1] Include vehicle control (0.5% DMSO) and positive control (SeV infection) groups.[1]

-

After treatment, wash cells with cold PBS and lyse them.

-

Perform Western blot analysis on the cell lysates to detect the phosphorylated (activated) and total forms of IRF3 and NF-κB.

In Vivo Murine Influenza Challenge Study

This protocol outlines a prime-boost immunization and challenge study in mice to evaluate the adjuvant efficacy of this compound.

Materials:

-

C57BL/6 mice

-

Suboptimal dose of a split influenza virus vaccine (e.g., H1N1 A/California/07/2009)

-

Liposomal this compound

-

Vehicle control (blank liposomes)

-

Mouse-adapted lethal influenza virus (e.g., A/California/04/2009)

Protocol:

-

Divide mice into experimental groups: vaccine + this compound, vaccine + vehicle, and vaccine + PBS.

-

On day 0 (prime), immunize mice intramuscularly with the respective formulations. A typical dose is 50 µg of this compound and 400 µg of phospholipid per mouse.[2]

-

On day 21 (boost), administer a second immunization.

-

On day 42, challenge the mice with a lethal dose (e.g., 10x LD₅₀) of the mouse-adapted influenza virus.

-

Monitor mice daily for weight loss and survival for a defined period (e.g., 14 days).

-

At specific time points post-challenge, tissues can be harvested to measure viral load and analyze immune responses (e.g., antibody titers, T-cell responses).

Caption: In vivo experimental workflow for this compound adjuvant efficacy.

Pharmacokinetic Properties

While this compound was specifically designed for improved pharmacokinetic properties compared to its predecessor KIN1000, detailed quantitative data on its absorption, distribution, metabolism, and excretion (ADME) are not yet publicly available.[3] The improved solubility and formulation in liposomes suggest efforts to enhance its bioavailability and in vivo stability.[3][4] Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Conclusion

This compound is a promising small-molecule RIG-I agonist with potent adjuvant activity. Its well-defined chemical structure, demonstrated mechanism of action through the activation of IRF3 and NF-κB, and in vivo efficacy in preclinical models make it a compelling candidate for further development as a vaccine adjuvant. The provided data and experimental outlines serve as a valuable resource for researchers and drug development professionals interested in harnessing the potential of this compound to enhance vaccine-induced immunity.

References

- 1. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. curehunter.com [curehunter.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

KIN1148: A Novel Small-Molecule Adjuvant for Enhanced Influenza Vaccine Efficacy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KIN1148 is a novel, synthetic small-molecule agonist of the innate immune receptor RIG-I (Retinoic acid-inducible gene I), demonstrating significant potential as an adjuvant for influenza vaccines.[1][2] By directly binding to and activating RIG-I, this compound triggers downstream signaling cascades that lead to the activation of key transcription factors, including IRF3 and NF-κB.[1][3] This activation results in the production of a unique profile of cytokines and chemokines that promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately drives robust and broad-based humoral and cellular immune responses against influenza viruses.[1][3] Preclinical studies have shown that this compound, when co-administered with a suboptimal dose of a split influenza A virus (IAV) vaccine, significantly enhances protection against lethal challenges with both H1N1 and highly pathogenic H5N1 influenza strains in mice.[1][2] Furthermore, this compound has been shown to augment human CD8+ T cell activation, suggesting its potential for efficacy in humans.[1][2] This document provides a comprehensive overview of the core data and methodologies related to the evaluation of this compound as an influenza vaccine adjuvant.

Mechanism of Action: RIG-I Agonism and Downstream Signaling

This compound functions as a direct agonist of RIG-I, a key pattern recognition receptor (PRR) involved in the detection of viral RNA.[1][4] Unlike natural RIG-I ligands, this compound activates RIG-I in an RNA- and ATP-independent manner, representing a novel mode of activation.[1]

Upon binding, this compound induces a conformational change in RIG-I, promoting its self-oligomerization.[1] This leads to the recruitment of the downstream adaptor protein MAVS (Mitochondrial Antiviral Signaling protein). The formation of the RIG-I/MAVS signaling complex initiates two key downstream pathways:

-

IRF3 Activation: The MAVS signalosome recruits and activates TBK1 and IKKε, which in turn phosphorylate the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of Type I interferons (IFNs) and other interferon-stimulated genes (ISGs).[5][6]

-

NF-κB Activation: The signaling cascade also leads to the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation and the release of the NF-κB transcription factor. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines and chemokines.[1]

Quantitative In Vivo Efficacy in Murine Influenza Challenge Models

This compound has been evaluated as an adjuvant for a split H1N1 A/California/07/2009 influenza vaccine in a prime-boost mouse model.[6][7] The studies demonstrated a significant enhancement in protection against a lethal challenge with a mouse-adapted H1N1 A/California/04/2009 virus.[6]

Table 1: Survival and Weight Loss in H1N1 Challenged Mice

| Treatment Group | Vaccine Dose (HA) | This compound Dose | Survival Rate (%) | Mean Weight Loss (%) (Day 7 post-challenge) |

| Vaccine + this compound | 0.6 µg | 50 µg | 100 | < 5 |

| Vaccine + Vehicle | 0.6 µg | - | 20 | > 20 |

| PBS | - | - | 0 | > 25 |

Data synthesized from Probst P, et al. Vaccine. 2017.[6]

Similar protective efficacy was observed in a lethal H5N1 challenge model, where this compound adjuvanted a suboptimal dose of a split H5N1 vaccine.[1]

Enhancement of Humoral and Cellular Immunity

The adjuvant activity of this compound leads to a significant enhancement of both humoral and cellular immune responses.

Humoral Immune Response

A prime-boost immunization with the this compound-adjuvanted vaccine induced significantly higher titers of influenza-specific IgG antibodies compared to the vaccine with a vehicle control.[7] Importantly, only the prime-boost regimen with this compound resulted in the production of functional antibodies capable of inhibiting influenza virus hemagglutinin and neutralizing viral infectivity.[6]

Table 2: Influenza-Specific Antibody Responses

| Treatment Group | Total IgG Titer (Post-boost) | Hemagglutination Inhibition (HAI) Titer (Post-boost) | Neutralizing Antibody Titer (Post-boost) |

| Vaccine + this compound | Significantly increased vs. Vehicle | > 1:40 | Significantly increased vs. Vehicle |

| Vaccine + Vehicle | Baseline | < 1:10 | Baseline |

Data synthesized from Probst P, et al. Vaccine. 2017.[6]

Cellular Immune Response

This compound promotes a robust T-cell response, characterized by an increase in influenza virus-specific Th2 and IL-10 producing T-cells in the lungs and lung-draining lymph nodes following viral challenge.[6] This suggests that this compound may help to mitigate the immunopathology often associated with severe influenza infections.[6] Furthermore, ex vivo studies have demonstrated that this compound promotes the maturation of human monocyte-derived dendritic cells (moDCs) and enhances antigen-dependent activation of human CD8+ T cells.[1]

Table 3: Human Dendritic Cell Maturation Markers

| Treatment | CD83 Expression (MFI) | CD86 Expression (MFI) |

| This compound | Increased vs. DMSO | Increased vs. DMSO |

| LPS (Positive Control) | Increased vs. DMSO | Increased vs. DMSO |

| DMSO (Vehicle) | Baseline | Baseline |

MFI: Mean Fluorescence Intensity. Data synthesized from Hemann EA, et al. J Immunol. 2023.[1]

Experimental Protocols

This compound Formulation

For in vivo studies, this compound is formulated in liposomes to improve its solubility and pharmacokinetic properties.[1][7]

-

Composition: Phosphatidylcholine, pegylated phosphatidylethanol, and cholesterol in phosphate-buffered saline (PBS).[7]

-

Preparation: The components are mixed and subjected to 6 hours of ultrasonication to form liposomes.[7]

-

Final Concentration: this compound at 5 mg/mL and phospholipids at 40 mg/mL.[7]

In Vivo Mouse Immunization and Challenge

-

Animals: C57BL/6J mice.[1]

-

Immunization: Mice are immunized intramuscularly (i.m.) on day 0 (prime) and day 21 (boost).[7]

-

Vaccine and Adjuvant: A suboptimal dose of split influenza vaccine (e.g., 0.6 µg HA) is mixed with this compound liposomes (50 µg this compound) or blank liposomes (vehicle control) prior to injection.[7][8]

-

Challenge: On day 42 (21 days post-boost), mice are challenged intranasally with a lethal dose (10x LD50) of mouse-adapted influenza virus.[7]

-

Monitoring: Mice are monitored daily for weight loss and signs of disease for 14 days post-challenge.[7]

Cellular Assays

-

IRF3 Translocation Assay:

-

Gene Expression Analysis (qRT-PCR):

-

Cell Lines: HEK293 cells, THP-1 cells.[1]

-

Treatment: Cells are treated with this compound, vehicle, or a positive control (e.g., Sendai virus infection).[1]

-

RNA Extraction and cDNA Synthesis: RNA is extracted and reverse transcribed into cDNA.[1]

-

qRT-PCR: Relative quantification of target genes (e.g., IFIT1, IL6) is performed using SYBR Green, normalizing to a housekeeping gene (e.g., GAPDH).[1]

-

-

Human Dendritic Cell Maturation Assay:

-

Cell Preparation: Human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into moDCs.

-

Treatment: moDCs are treated with this compound, LPS (positive control), or DMSO for 18 hours.[1]

-

Analysis: Expression of cell surface maturation markers (e.g., CD83, CD86) is quantified by flow cytometry.[1]

-

Conclusion and Future Directions

This compound represents a promising new class of vaccine adjuvants that leverages the RIG-I signaling pathway to elicit a potent and multifaceted immune response to influenza vaccination. Its ability to enhance both humoral and cellular immunity, coupled with its dose-sparing effect, makes it a valuable candidate for improving the efficacy of existing and future influenza vaccines.[1] Future studies will likely focus on further elucidating the breadth of protection against heterosubtypic influenza strains, evaluating its efficacy in other preclinical models (including aged models), and ultimately, advancing this compound into clinical development.[1] The unique Th2 and immunoregulatory cytokine profile induced by this compound-adjuvanted vaccines also warrants further investigation for its potential to mitigate vaccine-associated immunopathology.[6][7]

References

- 1. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. immune-system-research.com [immune-system-research.com]

- 6. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Role of KIN1148 in Antiviral Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1148 is a novel small-molecule agonist of the innate immune sensor Retinoic acid-Inducible Gene I (RIG-I), demonstrating significant potential as a broad-spectrum antiviral agent and vaccine adjuvant.[1][2][3][4] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the antiviral activity of this compound. By directly binding to and activating RIG-I, this compound initiates a signaling cascade that culminates in the activation of key transcription factors, Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1] This leads to the robust expression of a wide array of antiviral genes, pro-inflammatory cytokines, and chemokines, thereby mounting a potent antiviral state within the host.[1][5] This document details the signaling pathways, summarizes key quantitative data in tabular format, and provides the experimental protocols for the assays cited.

Core Mechanism of Action: RIG-I Agonism and Downstream Signaling

This compound functions as a direct agonist of RIG-I, a key cytosolic pattern recognition receptor (PRR) responsible for detecting viral RNA.[1][3] Unlike the canonical activation of RIG-I by viral RNA, this compound induces a conformational change in RIG-I in an RNA- and ATP-independent manner.[1] This non-canonical activation leads to RIG-I self-oligomerization and the recruitment of downstream signaling partners.[1]

The activated RIG-I complex then interacts with the mitochondrial antiviral-signaling protein (MAVS), leading to the formation of a signalosome.[1][5] This complex includes key signaling molecules such as TRIM25, 14-3-3ε, DHX15, and the kinases TBK1 and IKKε.[5] The recruitment and activation of these kinases result in the phosphorylation and subsequent nuclear translocation of the transcription factors IRF3 and the p65 subunit of NF-κB.[1]

Once in the nucleus, activated IRF3 and NF-κB drive the transcription of a broad range of antiviral genes, including interferon-stimulated genes (ISGs), as well as pro-inflammatory cytokines and chemokines.[1][5] This orchestrated gene expression program establishes a potent antiviral state in the host, limiting viral replication and spread.

Signaling Pathway Diagram

Caption: this compound-induced RIG-I signaling pathway.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Dose-Dependent Activation of IRF3 Signaling by this compound

| Cell Line | Assay | This compound Concentration | Result | Reference |

| PH5CH8 | IRF3 Nuclear Translocation | Dose-dependent | Increased nuclear translocation | [6] |

| PH5CH8 | ISG54 Gene Expression | Dose-dependent | Increased expression | [6] |

| PH5CH8 | OASL Gene Expression | Dose-dependent | Increased expression | [6] |

| THP-1 | IP-10 (CXCL10) Production | Dose-dependent | Increased production | [6] |

Table 2: In Vivo Efficacy of this compound as a Vaccine Adjuvant for Influenza A Virus (H1N1) in Mice

| Immunization Group | Challenge Virus | Survival Rate | Pulmonary Viral Titer Reduction (Day 5 post-challenge) | Reference |

| Vaccine + this compound | Mouse-adapted A/California/04/2009 (10x LD50) | Significantly increased vs. vaccine alone | Significant reduction | [1][6] |

| Vaccine + Vehicle | Mouse-adapted A/California/04/2009 (10x LD50) | Low | - | [6] |

Table 3: Adjuvant Effect of this compound on Humoral and Cellular Immune Responses to Influenza Vaccine in Mice

| Immunization Group | Immune Response Measured | Result | Reference |

| Prime-boost with Vaccine + this compound | Neutralizing Antibodies | Induced | [6][7] |

| Prime-boost with Vaccine + this compound | Hemagglutinin Inhibition (HAI) Titers | Induced | [6] |

| Prime-boost with Vaccine + this compound | Influenza-specific IL-10 and Th2 response | Induced | [6][7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

IRF3 Nuclear Translocation Assay

Objective: To quantify the dose-dependent effect of this compound on the nuclear translocation of IRF3.

Cell Line: PH5CH8 cells.

Protocol:

-

Seed PH5CH8 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 4-6 hours).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate the cells with a primary antibody specific for IRF3 overnight at 4°C.

-

Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear translocation of IRF3 by measuring the fluorescence intensity of the IRF3 signal in the nucleus relative to the cytoplasm.[6]

Gene Expression Analysis by RT-qPCR

Objective: To measure the induction of IRF3-dependent genes (e.g., ISG54, OASL) in response to this compound treatment.

Cell Line: PH5CH8 or other relevant cell types.

Protocol:

-

Treat cells with this compound or a vehicle control for a specified time.

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using gene-specific primers for the target genes (e.g., ISG54, OASL) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative fold change in gene expression using the ΔΔCt method.[1]

Mouse Immunization and Influenza Virus Challenge

Objective: To evaluate the in vivo efficacy of this compound as a vaccine adjuvant.

Animal Model: C57BL/6N mice (6-8 weeks old).

Protocol:

-

Formulate the influenza vaccine (e.g., a suboptimal dose of a split virus vaccine) with this compound liposomes or a vehicle control.

-